1-(Bromomethyl)-3,5-dinitrobenzene
Overview
Description
1-(Bromomethyl)-3,5-dinitrobenzene is an aromatic compound characterized by a benzene ring substituted with a bromomethyl group and two nitro groups at the 3 and 5 positions
Mechanism of Action
Target of Action
Brominated compounds often interact with various biological targets, including proteins and nucleic acids .
Mode of Action
Brominated compounds typically act through electrophilic addition or substitution reactions . The bromine atom in the molecule can form a bond with nucleophilic sites on biological targets, leading to changes in their structure and function .
Biochemical Pathways
Brominated compounds can influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
Brominated compounds generally have low water solubility and high lipid solubility, which can affect their absorption and distribution in the body .
Result of Action
Brominated compounds can cause various effects depending on their specific targets and the nature of their interaction .
Action Environment
The action, efficacy, and stability of 1-(Bromomethyl)-3,5-dinitrobenzene can be influenced by various environmental factors. For instance, the presence of other chemicals, pH, temperature, and the specific biological environment can affect the compound’s reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3,5-dinitrobenzene can be synthesized through a multi-step process involving the nitration of benzene followed by bromination. The typical synthetic route includes:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions.
Bromination: The resulting 3,5-dinitrobenzene is then subjected to bromination using bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromomethyl group at the 1 position
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-3,5-dinitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ammonia, or thiols in polar solvents.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: 1-(Hydroxymethyl)-3,5-dinitrobenzene, 1-(Aminomethyl)-3,5-dinitrobenzene.
Reduction: 1-(Bromomethyl)-3,5-diaminobenzene.
Oxidation: 1-(Formyl)-3,5-dinitrobenzene, 1-(Carboxyl)-3,5-dinitrobenzene.
Scientific Research Applications
1-(Bromomethyl)-3,5-dinitrobenzene has several applications in scientific research:
Comparison with Similar Compounds
- 1-(Chloromethyl)-3,5-dinitrobenzene
- 1-(Iodomethyl)-3,5-dinitrobenzene
- 1-(Bromomethyl)-2,4-dinitrobenzene
Comparison: 1-(Bromomethyl)-3,5-dinitrobenzene is unique due to the specific positioning of the nitro groups, which significantly influences its reactivity and stability. Compared to its chloromethyl and iodomethyl analogs, the bromomethyl derivative exhibits different reactivity patterns due to the varying electronegativity and size of the halogen atoms. The 3,5-dinitro substitution pattern also distinguishes it from the 2,4-dinitro derivative, affecting its electronic properties and reaction outcomes .
Properties
IUPAC Name |
1-(bromomethyl)-3,5-dinitrobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O4/c8-4-5-1-6(9(11)12)3-7(2-5)10(13)14/h1-3H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJNFIVPIQXQLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60551740 | |
Record name | 1-(Bromomethyl)-3,5-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60551740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137570-75-3 | |
Record name | 1-(Bromomethyl)-3,5-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60551740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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